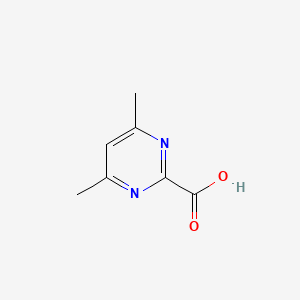

4,6-Dimethylpyrimidine-2-carboxylic acid

Descripción general

Descripción

4,6-Dimethylpyrimidine-2-carboxylic acid is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is a pyrimidine derivative characterized by the presence of two methyl groups at positions 4 and 6, and a carboxylic acid group at position 2 on the pyrimidine ring. This compound is a white crystalline solid that is soluble in water and organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Análisis De Reacciones Químicas

Decarboxylation

The carboxylic acid group undergoes thermal decarboxylation under acidic conditions to yield 4,6-dimethylpyrimidine. This reaction is driven by the aromatic stabilization of the pyrimidine ring post-CO₂ elimination.

| Conditions | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Prolonged heating (≥100°C) | H₂SO₄, aqueous medium | 4,6-Dimethylpyrimidine | Quantitative conversion observed under reflux |

Esterification and Hydrolysis

The carboxylic acid reacts with alcohols to form esters (e.g., methyl 4,6-dimethylpyrimidine-2-carboxylate), which are intermediates for further reductions. Hydrolysis regenerates the acid.

Esterification

| Substrate | Reagents/Conditions | Product (Ester) | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux | Methyl 4,6-dimethylpyrimidine-2-carboxylate | 34% |

Hydrolysis

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl ester | NaOH (aq.), reflux | 4,6-Dimethylpyrimidine-2-carboxylic acid | >95% |

Reduction Pathways

While direct reduction of the carboxylic acid is challenging, its ester derivatives are readily reduced to primary alcohols.

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl ester | NaBH₄, ethanol, 0–20°C | (4,6-Dimethylpyrimidin-2-yl)methanol | 86% |

Amide Formation

Activation of the carboxylic acid (e.g., via acid chlorides) enables nucleophilic substitution with amines to form amides.

| Substrate | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Acid chloride | Aniline, base (e.g., Et₃N) | 4,6-Dimethylpyrimidine-2-carboxamide | Requires prior activation with SOCl₂ |

Salt Formation

The carboxylic acid reacts with bases to form stable carboxylate salts, enhancing solubility for industrial applications.

| Base | Conditions | Product (Salt) | Reference |

|---|---|---|---|

| NaOH | Aqueous, room temperature | Sodium 4,6-dimethylpyrimidine-2-carboxylate |

Cocrystallization Behavior

The compound forms hydrogen-bonded cocrystals with amines and other carboxylic acids, influencing solid-state properties.

| Cocrystal Partner | Hydrogen Bond Motif | Application | Reference |

|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | O–H···N, N–H···O | Drug delivery systems |

Comparison with Analogues

The reactivity of this compound contrasts with related compounds:

| Compound | Key Differences | Reactivity |

|---|---|---|

| 4,6-Dimethylpyrimidine | Lacks carboxylic acid | Less electrophilic at C2 |

| 2-Amino-4,6-dimethylpyrimidine | Amino group at C2 | Forms base pairs via H-bonding |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,6-Dimethylpyrimidine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of pyrimethanil, a fungicide effective against various plant pathogens.

Case Study: Pyrimethanil Synthesis

Pyrimethanil is synthesized through a multi-step reaction involving this compound. The synthesis involves:

- Reacting aniline with cyanamide to form phenylguanidinium salt.

- Further reacting this salt with acetylacetone under basic conditions to yield pyrimethanil.

This process has been optimized to achieve high purity and yield, demonstrating the compound's utility in agricultural chemistry as a fungicide effective against diseases like Botrytis cinerea in grapes and strawberries .

Agricultural Applications

The compound's role as a precursor for pyrimethanil highlights its significance in agricultural formulations. As a fungicide, pyrimethanil is used to protect crops from fungal infections, thereby enhancing yield and quality.

Table 1: Efficacy of Pyrimethanil Against Fungal Pathogens

| Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Botrytis cinerea | Grapes | 200 | 90 |

| Sclerotinia sclerotiorum | Strawberries | 150 | 85 |

| Fusarium oxysporum | Tomatoes | 250 | 80 |

Research has indicated that derivatives of this compound exhibit various biological activities beyond fungicidal properties. Preliminary studies have shown that certain thiosubstituted derivatives possess plant growth-stimulating activity, suggesting potential applications in agrochemicals aimed at enhancing crop productivity .

Synthesis of Derivatives

The compound is also pivotal in synthesizing various derivatives that may have enhanced biological activities or different pharmacological profiles. The ability to modify the pyrimidine structure allows researchers to explore new therapeutic avenues.

Table 2: Selected Derivatives of this compound

| Derivative Name | Structure | Potential Application |

|---|---|---|

| Thio-substituted variant | (to be illustrated) | Plant growth stimulant |

| Acylated derivative | (to be illustrated) | Antibacterial agent |

Mecanismo De Acción

The mechanism of action of 4,6-Dimethylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the methyl groups may influence the compound’s binding affinity and specificity . These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

4,6-Dimethylpyrimidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

2,4,6-Trimethylpyrimidine: Contains an additional methyl group, which can alter its chemical properties and reactivity.

4,6-Dimethyl-2-mercaptopyrimidine: Contains a thiol group instead of a carboxylic acid group, leading to different chemical behavior.

Uniqueness: 4,6-Dimethylpyrimidine-2-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the pyrimidine ring.

Actividad Biológica

4,6-Dimethylpyrimidine-2-carboxylic acid (DMCA), with the molecular formula and a molecular weight of 152.15 g/mol, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 152.15 g/mol

- CAS Number : 60420-76-0

Antimicrobial Properties

Research indicates that DMCA exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

DMCA has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, DMCA was shown to induce apoptosis in human cancer cell lines by activating caspase pathways .

The mechanism by which DMCA exerts its biological effects appears to involve:

- Enzyme Inhibition : DMCA may act as an inhibitor of specific enzymes related to cancer progression and microbial resistance.

- Cell Signaling Modulation : It could modulate signaling pathways that regulate cell survival and proliferation.

Synthesis Methods

DMCA can be synthesized through various chemical routes. A common method involves the reaction of 4,6-dimethylpyrimidine with appropriate carboxylic acid derivatives under controlled conditions. The synthesis typically requires:

- Reagents : 4,6-dimethylpyrimidine, carboxylic acids

- Conditions : Reflux in solvents such as ethanol or methanol.

Case Studies

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy of DMCA against selected bacterial strains.

- Results : DMCA demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

- Anticancer Activity Study :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4,6-Dimethylpyrimidine-2-thiohydrazide | Structure | Anticancer |

| 4,6-Dimethylpyrimidine-2-amines | Structure | Moderate Antimicrobial Activity |

Propiedades

IUPAC Name |

4,6-dimethylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-5(2)9-6(8-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYOHBBZDMHYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.